9-Chlorononanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
1120-10-1 |
|---|---|
Molecular Formula |
C9H17ClO2 |
Molecular Weight |
192.68 g/mol |
IUPAC Name |
9-chlorononanoic acid |
InChI |
InChI=1S/C9H17ClO2/c10-8-6-4-2-1-3-5-7-9(11)12/h1-8H2,(H,11,12) |
InChI Key |
DFJLDESPZKERQH-UHFFFAOYSA-N |
SMILES |
C(CCCCCl)CCCC(=O)O |
Canonical SMILES |
C(CCCCCl)CCCC(=O)O |
Other CAS No. |
1120-10-1 |
Origin of Product |
United States |
Synthetic Methodologies for 9 Chlorononanoic Acid
Established Synthetic Pathways to the Compound
Established routes to 9-chlorononanoic acid typically involve the modification of readily available nine-carbon fatty acid derivatives. These methods are often characterized by sequential reactions that build upon a pre-existing carbon skeleton.
Conventional Multistep Preparations
A common strategy for the synthesis of ω-haloalkanoic acids involves the conversion of a corresponding ω-hydroxyalkanoic acid or a diol. In the case of this compound, a plausible multistep synthesis would commence with a precursor such as 9-hydroxynonanoic acid or 1,9-nonanediol.
One potential pathway begins with the selective chlorination of 1,9-nonanediol. This can be a challenging transformation as it requires differentiating between two primary alcohol groups. Reagents and conditions must be carefully controlled to favor the formation of the monochlorinated product, 9-chloro-1-nonanol, over the dichlorinated byproduct. Following the successful synthesis of 9-chloro-1-nonanol, the terminal alcohol functionality is then oxidized to a carboxylic acid to yield the final product, this compound. Various oxidizing agents can be employed for this step, with the choice depending on the desired reaction conditions and scale.
Alternatively, starting from 9-hydroxynonanoic acid, the hydroxyl group can be directly substituted with a chlorine atom using a suitable chlorinating agent. This approach avoids the need for a selective monohalogenation of a diol. The reaction conditions for this transformation must be chosen to be compatible with the carboxylic acid moiety.
Derivatization from Related Nonanoate Analogues
Another established approach involves the derivatization of other nonanoic acid analogues. For instance, a synthetic route could be envisioned starting from an unsaturated precursor like oleic acid, which contains a double bond that can be oxidatively cleaved to produce nonanoic acid or its derivatives. researchgate.net While not a direct route to the chlorinated compound, this highlights the accessibility of the C9 backbone.
A more direct derivatization could involve the conversion of a different 9-halononanoic acid, such as 9-iodononanoic acid, to this compound through a halogen exchange reaction. This type of transformation, often referred to as a Finkelstein reaction, is a well-established method in organic synthesis.
Advanced Synthetic Strategies
More recent advancements in synthetic chemistry offer potentially more direct and efficient routes to ω-chloroalkanoic acids, including this compound. These methods often focus on improving selectivity and reducing the number of synthetic steps.
Radical Difunctionalization Approaches for ω-Chloroalkanoic Acid Formation
Radical difunctionalization of alkenes has emerged as a powerful tool for the simultaneous introduction of two different functional groups across a double bond. In the context of synthesizing ω-chloroalkanoic acids, a strategy could be developed that utilizes a long-chain alkene as a starting material. This approach would involve a radical process that introduces a chlorine atom at one terminus of the alkene and a carboxylic acid or a precursor group at the other.
While specific examples for the direct synthesis of this compound via this method are not prevalent in the literature, the general principles of radical halogenation of fatty acids are known. acs.org Free radical chlorination of carboxylic acids can, however, lead to a mixture of isomers, and achieving high selectivity for the terminal (ω) position is a significant challenge. stackexchange.com The regioselectivity of such reactions is influenced by the stability of the radical intermediate and steric factors. stackexchange.com
Targeted Syntheses of Specific Structural Analogues
The synthesis of structural analogues of this compound, where the position of the chlorine atom or the chain length is varied, can be achieved by applying similar synthetic strategies to different starting materials. For example, the synthesis of α-chloro fatty acids has been reported through the direct chlorination of fatty acids under specific conditions that favor substitution at the carbon adjacent to the carboxyl group. acs.orggoogle.com
The synthesis of other ω-chloroalkanoic acids can be accomplished by starting with the corresponding ω-hydroxyalkanoic acids or diols of different chain lengths. The general principles of functional group transformation remain the same, allowing for the targeted synthesis of a range of chlorinated fatty acid analogues.
Optimization of Synthetic Yields and Selectivity
The optimization of synthetic routes to this compound is crucial for improving the efficiency and cost-effectiveness of its preparation. Key parameters that are often adjusted include the choice of reagents, reaction temperature, reaction time, and the use of catalysts.
For radical chlorination reactions, the selectivity for the terminal position can be influenced by the choice of chlorinating agent and the presence of additives or catalysts that can direct the reaction towards the desired isomer. acs.org For example, the use of directing groups or performing the reaction in a constrained environment, such as on a solid support, has been explored to increase terminal selectivity in fatty acid chlorination. acs.org
Below is a table summarizing potential synthetic precursors for this compound and the key transformations involved.
| Starting Material | Key Transformation(s) | Intermediate(s) |
| 1,9-Nonanediol | Selective Monochlorination, Oxidation | 9-Chloro-1-nonanol |
| 9-Hydroxynonanoic Acid | Hydroxyl to Chloro Substitution | - |
| Nonanoic Acid | Radical Chlorination | Mixture of chlorononanoic acid isomers |
| 9-Iodononanoic Acid | Halogen Exchange | - |
Reaction Chemistry and Transformational Potential of 9 Chlorononanoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a versatile functional group that can undergo numerous transformations, primarily through nucleophilic acyl substitution. libretexts.org This class of reactions involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group, typically derived from the hydroxyl portion of the carboxyl group. libretexts.orgmasterorganicchemistry.com
One of the most fundamental reactions of carboxylic acids is esterification. The Fischer esterification is a classic acid-catalyzed method for converting carboxylic acids and alcohols into esters. masterorganicchemistry.comlibretexts.org In this equilibrium process, 9-chlorononanoic acid is typically heated with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, to drive the reaction toward the ester product. youtube.comchemistrysteps.com The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.orglibretexts.org Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.com
The choice of alcohol determines the nature of the resulting ester, allowing for the synthesis of a wide array of derivatives with tailored properties.
Table 1: Examples of Esterification Products from this compound This table is interactive. Click on the headers to sort.
| Reactant Alcohol | Product Ester | Potential Application Area |
|---|---|---|
| Methanol | Methyl 9-chlorononanoate | Chemical intermediate, solvent |
| Ethanol | Ethyl 9-chlorononanoate | Fragrance component precursor |
| Propanol | Propyl 9-chlorononanoate | Plasticizer synthesis |
The conversion of carboxylic acids to amides is a cornerstone of organic and medicinal chemistry, as the amide bond is central to the structure of peptides and proteins. researchgate.net The direct reaction between a carboxylic acid and an amine is generally difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid group of this compound must first be "activated" to facilitate amidation. fishersci.co.uk
A common method involves converting the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating this compound with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgfishersci.co.uk The resulting 9-chlorononanoyl chloride is a highly electrophilic species that reacts readily with primary or secondary amines to form the corresponding amide. fishersci.co.uk Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to promote direct amide bond formation without isolating an acyl chloride intermediate. fishersci.co.ukthermofisher.com
Beyond amides, the carboxylic acid group can be converted into other derivatives. For instance, it can be transformed into acyl hydrazides or hydroxamic acids, which are also important functional groups in various chemical fields. thermofisher.com
Table 2: Examples of Amidation Products from this compound This table is interactive. Click on the headers to sort.
| Amine Reactant | Product Amide |
|---|---|
| Ammonia (B1221849) | 9-Chlorononanamide |
| Methylamine | N-Methyl-9-chlorononanamide |
| Aniline | N-Phenyl-9-chlorononanamide |
Reactivity of the ω-Chloro Substituent
The terminal chlorine atom on the nonanoic acid chain provides a second site for chemical modification, primarily through nucleophilic substitution reactions.
The bond between the terminal carbon and the chlorine atom is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. As a primary alkyl halide, this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. youtube.com The SN2 mechanism involves a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the chloride ion). masterorganicchemistry.com This "backside attack" leads to the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-chlorine bond. youtube.commasterorganicchemistry.com
A key transformation of the ω-chloro group is its conversion to an amino group, which yields an ω-amino acid. This can be achieved through ammonolysis, which is the reaction with ammonia. In this SN2 reaction, ammonia acts as the nucleophile, displacing the chloride ion to form 9-aminononanoic acid. A significant challenge in this reaction is that the primary amine product is also nucleophilic and can react with another molecule of this compound, leading to secondary and tertiary amine byproducts. To favor the formation of the primary amine, a large excess of ammonia is typically used.
The SN2 reactivity of the ω-chloro group extends to a wide range of other nucleophiles, enabling the synthesis of various terminally substituted nonanoic acid derivatives. This versatility allows for the introduction of different functional groups at the end of the nine-carbon chain, creating bifunctional molecules with distinct properties. For example, reaction with sodium azide (B81097) yields an azido (B1232118) acid, which can be subsequently reduced to the corresponding amino acid. Reaction with sodium cyanide introduces a nitrile group, which can be further hydrolyzed to extend the carbon chain by one, yielding a dicarboxylic acid.
Table 3: Examples of SN2 Reactions at the ω-Chloro Position of this compound This table is interactive. Click on the headers to sort.
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Azide | Sodium azide (NaN₃) | 9-Azidononanoic acid |
| Cyanide | Sodium cyanide (NaCN) | 10-Cyano-nonanoic acid |
| Iodide | Sodium iodide (NaI) | 9-Iodononanoic acid |
| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 9-Hydroxynonanoic acid |
Halogen Exchange Reactions for Functional Group Interconversion (e.g., to iodo-derivatives)
The terminal chlorine atom of this compound can be readily substituted with other halogens, providing a pathway for functional group interconversion. A primary example of this is the conversion to 9-iodononanoic acid via the Finkelstein reaction. byjus.com This reaction is a classic SN2 (Substitution Nucleophilic Bimolecular) process that involves the exchange of one halogen for another. byjus.comscienceinfo.com
The transformation is typically achieved by treating this compound with a solution of sodium iodide (NaI) in acetone (B3395972). byjus.com The mechanism is a single-step process where the iodide ion acts as the nucleophile, attacking the carbon atom bonded to the chlorine, which is subsequently displaced as a chloride ion. byjus.comscienceinfo.com
A key factor driving this equilibrium reaction to completion is the differential solubility of the halide salts in the acetone solvent. byjus.com While sodium iodide is soluble in acetone, the sodium chloride (NaCl) formed as a byproduct is not and precipitates out of the solution. byjus.com According to Le Châtelier's principle, the removal of a product from the reaction mixture shifts the equilibrium towards the formation of more products, thus ensuring a high yield of the desired 9-iodononanoic acid. byjus.com The Finkelstein reaction is particularly effective for primary alkyl halides like this compound. byjus.com
| Reactant | Reagent | Solvent | Product | Byproduct (Precipitate) |
|---|---|---|---|---|
| This compound | Sodium iodide (NaI) | Acetone | 9-Iodononanoic acid | Sodium chloride (NaCl) |
Reactions Involving the Alkane Chain
Friedel-Crafts Reactions with Aromatic Substrates
This compound possesses two reactive sites for potential Friedel-Crafts reactions with aromatic compounds: the terminal chloro-alkane and the carboxylic acid group. wikipedia.org These two functionalities allow for either Friedel-Crafts alkylation or acylation, respectively, each with distinct outcomes regarding product distribution and mechanistic pathways. wikipedia.org
Friedel-Crafts Acylation: For acylation to occur, the carboxylic acid moiety of this compound must first be converted to a more reactive acylating agent, typically the corresponding acyl chloride (9-chlorononanoyl chloride). This is commonly achieved using reagents like thionyl chloride (SOCl₂). The resulting 9-chlorononanoyl chloride can then react with an aromatic substrate, such as benzene (B151609), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgsigmaaldrich.com
The reaction proceeds via an acylium ion electrophile, which attacks the aromatic ring. sigmaaldrich.com A significant advantage of Friedel-Crafts acylation is its high regioselectivity and predictable product distribution. wikipedia.org The reaction reliably produces a mono-acylated product. This is because the product, an aryl ketone, contains a deactivating acyl group that makes the aromatic ring less nucleophilic and thus less susceptible to further acylation. wikipedia.orgorganic-chemistry.org Consequently, polyacylation is generally avoided. organic-chemistry.org
Friedel-Crafts Alkylation: In contrast, using the chloro-alkane end of this compound for a Friedel-Crafts alkylation leads to a more complex product mixture. The reaction involves treating an aromatic compound with this compound and a Lewis acid catalyst. mt.com However, this reaction is plagued by two main issues: polyalkylation and carbocation rearrangement. wikipedia.orglibretexts.org The alkyl group that is added to the aromatic ring is an activating group, making the product more reactive than the starting material and leading to the addition of multiple alkyl chains. chemguide.co.uk More significantly, the primary carbocation that would form at the terminal carbon is highly unstable and prone to rearrangement, resulting in a mixture of isomers where the aromatic ring is attached at different positions along the nonane (B91170) chain. wikipedia.orglibretexts.org
The key mechanistic challenge in the Friedel-Crafts alkylation of an aromatic substrate with this compound is the propensity for carbocation rearrangement. masterorganicchemistry.com The reaction is initiated by the Lewis acid (e.g., AlCl₃) abstracting the chloride ion, which would generate a primary carbocation at the C9 position of the nonanoic acid chain. mt.comyoutube.com
Primary carbocations are highly unstable. khanacademy.org To achieve a more stable electronic configuration, this initial primary carbocation will rapidly undergo a series of rearrangements. masterorganicchemistry.comchemistrysteps.com The most common rearrangement pathway is a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon (C8) moves with its pair of electrons to the positively charged carbon (C9). libretexts.org This process converts the unstable primary carbocation into a more stable secondary carbocation at the C8 position.
This rearrangement process can continue along the chain, with subsequent 1,2-hydride shifts generating secondary carbocations at positions C7, C6, C5, and so on. Each of these secondary carbocations is of similar stability and can act as an electrophile, attacking the aromatic ring. libretexts.org The result is not a single product but a complex mixture of isomeric arylnonanoic acids, with the aromatic ring attached at various internal positions of the alkyl chain. libretexts.org Because of these extensive rearrangements, direct Friedel-Crafts alkylation with primary haloalkanes like this compound is often synthetically impractical for producing a single, well-defined product. wikipedia.orgchemistrysteps.com
| Initial Electrophile | Rearrangement Type | Rearranged Electrophile(s) | Resulting Product Type(s) |
|---|---|---|---|
| 9-Nonanoic acid primary (C9) carbocation | 1,2-Hydride Shifts | Secondary carbocations at C8, C7, C6, C5... | Mixture of 8-Aryl, 7-Aryl, 6-Aryl, 5-Aryl... nonanoic acids |
Cyclization and Ring-Closing Reactions
This compound can serve as a precursor for substrates intended for cyclization and ring-closing reactions, particularly through intramolecular Friedel-Crafts reactions. However, direct intramolecular cyclization of this compound itself is not feasible due to the separation of the reactive groups. For a successful intramolecular reaction, both the electrophilic center (the chloroalkane) and the nucleophilic center (an aromatic ring) must be part of the same molecule. masterorganicchemistry.com
A common strategy to achieve this is a multi-step process reminiscent of the Haworth synthesis. wikipedia.orgaskfilo.com For example, one could first perform an intermolecular Friedel-Crafts acylation between benzene and 9-chlorononanoyl chloride. The resulting product, 9-chloro-1-phenyl-1-nonanone, could then be subjected to a reduction (e.g., Clemmensen or Wolff-Kishner reduction) to convert the ketone to a methylene (B1212753) group, yielding (9-chlorononyl)benzene. This intermediate now possesses both the terminal alkyl chloride and the aromatic ring required for an intramolecular Friedel-Crafts alkylation. Upon treatment with a Lewis acid, this molecule could, in principle, cyclize.
However, the success of such ring-closing reactions is highly dependent on the size of the ring being formed. masterorganicchemistry.com Baldwin's rules provide a set of guidelines for the favorability of various ring closures. wikipedia.orgchemistnotes.com Generally, the formation of 5- and 6-membered rings is kinetically and thermodynamically favored, while the formation of medium (8-11 atoms) and large rings is more challenging due to entropic factors and transannular strain. masterorganicchemistry.com In the case of (9-chlorononyl)benzene, the cyclization would lead to the formation of a large 12-membered ring fused to the benzene ring. Such a reaction is generally disfavored and would require high-dilution conditions to minimize competing intermolecular polymerization reactions. masterorganicchemistry.com
Advanced Applications of 9 Chlorononanoic Acid Derivatives in Chemical Biology and Materials Science
Role as a Building Block in Peptide Synthesis and Analogue Design
The integration of modified amino acids is a cornerstone of modern peptide science, enabling the creation of molecules with enhanced stability, constrained conformations, and novel functionalities. nih.gov Derivatives of 9-chlorononanoic acid have proven to be particularly useful in this regard.
A key derivative, 2-Amino-8-oxo-9-chlorononanoic acid (Aoc), serves as a unique building block for the synthesis of macrocyclic peptides. The α-amino acid structure allows for its straightforward incorporation into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols. nih.govlibretexts.org The real utility of Aoc lies in its side chain, which contains a reactive chloromethyl ketone moiety. This functional group is an excellent electrophile, which can react with a nucleophilic residue (such as the side chain of cysteine, lysine, or ornithine) elsewhere in the peptide sequence to form a stable covalent bond.
This intramolecular cyclization strategy is highly efficient for forming constrained peptide loops. Macrocyclization is a widely used strategy to improve the biological properties of peptides, including receptor binding affinity, selectivity, and resistance to proteolytic degradation, by reducing the conformational flexibility of the linear peptide. nih.gov The defined length of the Aoc side chain provides a predictable and controllable method for creating macrocycles of a specific size and conformation.
| Peptide Format | Conformational Flexibility | Proteolytic Stability | Receptor Binding Affinity |
| Linear Peptide | High | Low | Variable |
| Aoc-Cyclized Peptide | Low (Constrained) | High | Often Increased |
This table provides a generalized comparison of properties between linear peptides and their Aoc-cyclized counterparts.
The chloromethyl ketone functionality present in Aoc and other derivatives of this compound is a well-established pharmacophore for the irreversible inhibition of certain classes of enzymes, particularly cysteine and serine proteases. The electrophilic carbon of the chloromethyl ketone is susceptible to nucleophilic attack by the active site residue of the enzyme (e.g., the thiolate of cysteine or the hydroxyl of serine). This leads to the formation of a stable, covalent adduct, thereby permanently inactivating the enzyme.
Researchers have exploited this mechanism to design potent and specific enzyme inhibitors. By incorporating Aoc into a peptide sequence that mimics the natural substrate of a target protease, highly selective inhibitors can be developed. The peptide backbone provides the necessary recognition elements to guide the inhibitor to the enzyme's active site, while the chloromethyl ketone "warhead" ensures irreversible inactivation. This approach has been instrumental in developing chemical probes to study enzyme function and as starting points for therapeutic discovery.
| Inhibitor Type | Mechanism of Action | Bond Formed | Reversibility |
| Competitive Inhibitor | Binds non-covalently to the active site | Non-covalent interactions | Reversible |
| Aoc-based Inhibitor | Covalent modification of active site residue | Covalent thioether or ester | Irreversible |
This table contrasts the mechanism of Aoc-based inhibitors with traditional competitive enzyme inhibitors.
Utility in the Construction of Bifunctional Molecules
Bifunctional molecules are designed to simultaneously interact with two distinct molecular targets, bringing them into close proximity to elicit a specific biological outcome. wuxibiology.comacs.org The linear chain of this compound is an ideal component for the linker element in these constructs, connecting the two functional heads of the molecule. symeres.com
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of bifunctional molecules designed to induce the degradation of specific proteins. scilit.comresearchgate.net A PROTAC consists of three parts: a ligand that binds to a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. wuxibiology.com
This compound is an excellent precursor for the synthesis of these linkers. The carboxylic acid end can be readily coupled to one of the ligands, while the terminal chloride provides a reactive handle for attaching the second ligand. The nine-carbon chain offers a flexible and appropriate length to span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the cell's proteasome. nih.gov The ability to vary the linker length by using analogues of this compound is critical for optimizing the efficiency of degradation for different target proteins.
Beyond PROTACs, the principles of linker chemistry are central to the construction of complex supramolecular systems. The defined length and chemical functionality of this compound make it a useful component in building self-assembling systems. For instance, it can be used to connect photoresponsive molecules, energy donors and acceptors, or host and guest moieties. The aliphatic chain can contribute to controlled hydrophobic interactions, while the terminal chloride (or derivatives thereof) can be used for post-assembly modification or as a specific recognition point within the larger architecture.
Precursors for Polymer and Advanced Material Development
The functional groups on this compound also make it a valuable monomer for the synthesis of advanced polymers and materials. The carboxylic acid can participate in polymerization reactions, such as polycondensation, to form polyesters or polyamides. The resulting polymer will have a reactive chloromethyl group pendant from every ninth carbon atom of the backbone.
This pendant chloride serves as a versatile anchor point for post-polymerization modification. A wide range of functional groups can be introduced by nucleophilic substitution of the chloride. This allows for the synthesis of functional materials with tailored properties. For example, grafting antimicrobial agents, cell-adhesion motifs, or stimuli-responsive molecules onto the polymer backbone can create advanced materials for biomedical devices, smart coatings, or specialized industrial applications. This approach provides a powerful platform for creating high-performance materials derived from a single, versatile monomer. researchgate.net
Analytical Methodologies for Structural Characterization in Academic Research
Spectroscopic Techniques for Elucidation of Molecular Structure
Spectroscopic methods are fundamental to the characterization of 9-chlorononanoic acid, offering detailed insights into its atomic composition and spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. ¹³C NMR provides a distinct signal for each unique carbon atom in the molecule, while ¹H NMR reveals the chemical environment of the protons.
In a typical ¹³C NMR spectrum of this compound, the carbonyl carbon of the carboxylic acid group would appear significantly downfield, generally in the range of 175-185 ppm. The carbon atom bonded to the chlorine atom (C9) would also be deshielded, with a characteristic chemical shift. The remaining methylene (B1212753) carbons in the aliphatic chain would produce a series of signals in the upfield region.
Two-dimensional NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (¹H-¹H ROESY), are employed to determine the spatial proximity of protons within the molecule. While this compound itself is a flexible molecule, ROESY can be particularly useful in the structural elucidation of more rigid derivatives, confirming stereochemical relationships.
| Carbon Atom | Expected ¹³C Chemical Shift Range (ppm) | Proton(s) | Expected ¹H Chemical Shift Range (ppm) |
|---|---|---|---|
| C1 (COOH) | 175-185 | - | - |
| C2 | 33-35 | H2 | 2.3-2.4 |
| C3-C7 | 24-32 | H3-H7 | 1.2-1.7 |
| C8 | 32-34 | H8 | 1.7-1.9 |
| C9 (CH₂Cl) | 44-46 | H9 | 3.5-3.6 |
High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of this compound with high accuracy. When coupled with Gas Chromatography (GC-MS), it also provides information on the fragmentation patterns, which can be used for structural confirmation.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ for this compound may be observed. A characteristic feature of chlorine-containing compounds is the presence of an [M+2]⁺ peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope. Common fragmentation pathways for long-chain carboxylic acids include the loss of water (M-18), the carboxyl group (M-45), and alpha-cleavage. The presence of the chlorine atom would also lead to characteristic fragments.
| Fragment Ion | Description | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular Ion (³⁵Cl) | 192.08 |
| [M+2]⁺ | Molecular Ion (³⁷Cl) | 194.08 |
| [M-H₂O]⁺ | Loss of water | 174.07 |
| [M-COOH]⁺ | Loss of carboxyl group | 147.10 |
| [CH₂(CH₂)₇Cl]⁺ | Loss of COOH radical | 147.10 |
| [C₈H₁₆Cl]⁺ | Alpha-cleavage | 147.10 |
While this compound itself is achiral, its derivatives can be chiral. For such chiral derivatives, chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for the assignment of absolute stereochemistry. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.
The application of ECD often involves comparing the experimentally measured spectrum with the theoretically calculated spectrum for a known stereoisomer. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. This technique is particularly valuable for complex molecules where other methods of stereochemical determination may be challenging. nih.govmsu.edumtu.edunih.gov
X-ray Diffraction Analysis for Solid-State Structural Determination (for derivatives)
The process involves growing a suitable single crystal of the derivative, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This provides an unambiguous confirmation of the molecular structure and stereochemistry. nih.govmdpi.com
Chromatographic Separation and Purity Assessment Techniques (e.g., LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique used for the separation and purity assessment of this compound. rsc.org A reversed-phase high-performance liquid chromatography (HPLC) method would typically be employed for separation.
The purity of a sample of this compound can be determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks in the chromatogram. The mass spectrometer provides confirmation of the identity of the main peak and any impurities present. For quantitative analysis, a calibration curve is typically generated using standards of known concentration. unimi.itnih.govlcms.czmdpi.com
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Gradient elution from low to high organic phase |
| Flow Rate | 0.2-0.5 mL/min |
| Detection | Mass Spectrometry (e.g., ESI in negative ion mode) |
Q & A
Q. How can contradictory data on this compound’s metabolic stability be resolved across studies?
- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., solvent choice, incubation time). Use kinetic modeling to assess degradation pathways under controlled conditions. Validate findings via inter-laboratory reproducibility trials, addressing biases noted in clustered data analysis frameworks .
Q. What statistical approaches are recommended for optimizing reaction yields in this compound synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to evaluate factors like catalyst loading, temperature, and pH. Use response surface methodology (RSM) to model interactions and predict optimal conditions. Report confidence intervals and p-values to quantify uncertainty .
Q. How can multi-omics data (e.g., metabolomics, proteomics) be integrated to study this compound’s biological interactions?
- Methodological Answer : Combine LC-MS-based metabolomics with transcriptomic profiling to map metabolic perturbations. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify affected biological networks. Address data heterogeneity via normalization algorithms and cross-platform validation .
Methodological and Reporting Standards
Q. What ethical and citation practices should guide literature reviews on this compound?
- Methodological Answer : Use systematic review frameworks (PRISMA) to avoid selection bias. Cite primary sources for toxicity and synthesis data, avoiding non-peer-reviewed platforms. Document search strategies with synonyms (e.g., Cl-PFNA, 865-79-2) to ensure comprehensive coverage .
Q. How should researchers structure supplementary materials for studies involving this compound?
- Methodological Answer : Provide raw spectral data, chromatograms, and detailed synthetic protocols in machine-readable formats (e.g., .csv, .jdx). Label files with unique identifiers (e.g., S1_NMR_9CNA) and link them to main text figures .
Critical Analysis and Interpretation
Q. What criteria should be used to evaluate methodological flaws in studies on this compound?
Q. How can computational modeling enhance the design of this compound derivatives with improved properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
